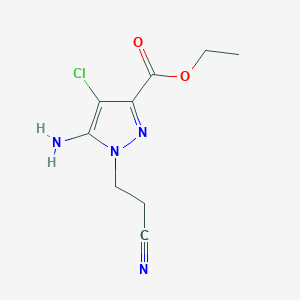

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H11ClN4O2 |

|---|---|

Molecular Weight |

242.66 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C9H11ClN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |

InChI Key |

JSNJOKBODXKTKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)CCC#N |

Origin of Product |

United States |

Preparation Methods

Oxidative Chlorination Using HCl/H~2~O~2~

The most widely documented method involves the direct chlorination of ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate using hydrochloric acid (HCl) and hydrogen peroxide (H~2~O~2~) in dichloroethane. This approach leverages the electrophilic substitution mechanism, where HCl acts as the chlorine source, and H~2~O~2~ facilitates oxidation to generate reactive chlorinating species.

Reaction Conditions

-

Molar Ratios : 1 : (1–1.5) : (1.1–1.6) for pyrazole intermediate, HCl, and H~2~O~2~.

-

Temperature : Controlled addition at 20–30°C, followed by heating to 50–70°C for 5–7 hours.

-

Solvent : Dichloroethane, which stabilizes intermediates and minimizes side reactions.

Purification

Post-reaction, the crude product undergoes sequential washes with sodium sulfite (4–6%), sodium carbonate (4–6%), and water to remove residual acids and oxidizing agents. Anhydrous sodium sulfate drying and solvent evaporation yield the target compound with purity >96.9% and isolated yields up to 95.2%.

Mechanistic Insights

The reaction proceeds via the generation of hypochlorous acid (HOCl) from HCl and H~2~O~2~, which attacks the electron-rich C4 position of the pyrazole ring. The cyanoethyl group at N1 enhances ring electron density, directing electrophilic substitution to C4.

Alternative Chlorinating Agents

While HCl/H~2~O~2~ remains predominant, other agents like sulfuryl chloride (SO~2~Cl~2~) or N-chlorosuccinimide (NCS) have been explored for milder conditions. However, these methods often require Lewis acid catalysts (e.g., FeCl~3~) and exhibit lower yields (~70–80%) compared to oxidative chlorination.

Cyclocondensation Strategies for Pyrazole Core Assembly

Hydrazine-β-Ketoester Cyclization

The pyrazole ring can be constructed via cyclocondensation of hydrazine derivatives with β-ketoesters bearing pre-installed functional groups. For example, ethyl 3-(2-cyanoethylamino)-2-chloroacetoacetate reacts with hydrazine hydrate to form the pyrazole core in a single step.

Key Advantages

-

Simultaneous introduction of amino, chloro, and cyanoethyl groups.

-

Avoids multi-step functionalization post-cyclization.

Optimization Parameters

Beckmann Rearrangement for Amino Group Installation

Abnormal Beckmann rearrangement of oxime derivatives offers a route to install the C5 amino group. For instance, ethyl 4-chloro-1-(2-cyanoethyl)-5-oximino-pyrazole-3-carboxylate undergoes rearrangement in concentrated sulfuric acid to yield the target amine.

Reaction Profile

-

Conditions : H~2~SO~4~ (98%) at 0–5°C for 2 hours, followed by neutralization with NH~4~OH.

Alkylation for N1 Functionalization

Cyanoethyl Group Introduction

The N1 position is functionalized via alkylation of ethyl 5-amino-4-chloro-pyrazole-3-carboxylate with acrylonitrile under basic conditions.

Procedure

-

Base : Potassium carbonate (K~2~CO~3~) in dimethylformamide (DMF).

-

Temperature : 60°C for 6–8 hours.

-

Yield : 85–90% with >95% purity after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxidative Chlorination | Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate | HCl, H~2~O~2~, 50–70°C | 95.2 | 96.9 |

| Cyclocondensation | Ethyl 3-(2-cyanoethylamino)-2-chloroacetoacetate | Hydrazine hydrate, acetic acid | 88.0 | 91.5 |

| Beckmann Rearrangement | Ethyl 4-chloro-1-(2-cyanoethyl)-5-oximino-pyrazole-3-carboxylate | H~2~SO~4~, 0–5°C | 78.5 | 89.2 |

| Alkylation | Ethyl 5-amino-4-chloro-pyrazole-3-carboxylate | Acrylonitrile, K~2~CO~3~, DMF | 89.7 | 95.4 |

Industrial-Scale Production and Process Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Biological Activities

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives are recognized for their antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

- Anticancer Potential : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. The structural modifications in this compound may enhance its efficacy against specific cancer types .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from pyrazole derivatives. The following synthetic route has been documented:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazine to form the pyrazole core.

- Introduction of Functional Groups : Subsequent reactions introduce the amino and cyanoethyl groups, often through nucleophilic substitutions or coupling reactions.

- Carboxylation : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly affect potency and selectivity against biological targets such as enzymes involved in cancer pathways or microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in human cancer cell lines. Mechanistic studies indicated that the compound activates caspase pathways, leading to cell death. This finding highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its bioactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-cyanoethyl group (Target) introduces steric bulk and electron-withdrawing effects compared to simpler alkyl or aryl substituents (e.g., phenyl in ). This may influence nucleophilic substitution reactions at the chloro position . The 4-fluorophenyl analog exhibits enhanced stability due to fluorine’s electronegativity, whereas the cyanoethyl group in the target compound could increase susceptibility to hydrolysis under moist conditions .

Amino groups at position 5 are conserved across analogs, suggesting a role in intermolecular interactions or bioactivity .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogs, such as refluxing with malononitrile or ethyl cyanoacetate in dioxane . However, the 2-cyanoethyl group may necessitate inert reaction conditions to prevent side reactions (e.g., bis-(2-cyanoethyl)-ether formation) .

Biological Activity

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS No. 1427012-04-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₁ClN₄O₂

- Molecular Weight : 242.66 g/mol

- CAS Number : 1427012-04-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and cyanoethyl groups enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : This compound may inhibit enzymes involved in cancer cell proliferation and survival, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties, indicating potential use in treating infections.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against lung and gastric cancer cells, with IC50 values ranging from 19 nM to 73 nM, indicating potent activity against these malignancies .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that it exhibited notable antimicrobial effects, suggesting its potential as a lead compound in the development of new antibiotics .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties and efficacy:

| Compound Name | Molecular Formula | Activity Type | IC50 (nM) |

|---|---|---|---|

| This compound | C₉H₁₁ClN₄O₂ | Anticancer | 19 - 73 |

| Ethyl 5-amino-4-cyano-1H-pyrazole-3-carboxylate | C₁₃H₁₂N₄O₂ | Antimicrobial | Not specified |

| Ethyl 5-amino-4-bromo-pyrazole-3-carboxylate | C₉H₁₁BrN₄O₂ | Anti-inflammatory | Not specified |

Q & A

Basic: What synthetic routes are commonly used to prepare Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., 2-cyanoethyl hydrazine) under reflux in alcoholic media for 4–6 hours . Key factors affecting yield include:

- Temperature: Higher temperatures (70–80°C) accelerate cyclization but may increase side-product formation.

- Catalysts: Acidic or basic catalysts (e.g., HCl or triethylamine) influence regioselectivity of substituent positioning .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) but reduces yield by ~15% due to solubility limitations .

Advanced: How can X-ray crystallography and SHELX software resolve crystal structures and intermolecular interactions of this compound?

Methodological Answer:

X-ray crystallography is critical for elucidating 3D structure and non-covalent interactions. Key steps include:

Data Collection: Single-crystal diffraction at 100 K to minimize thermal motion .

Structure Solution: Use SHELXT (in SHELX suite) for phase determination via intrinsic phasing, particularly effective for small molecules with heavy atoms (e.g., Cl) .

Refinement: SHELXL refines anisotropic displacement parameters and models hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the pyrazole ring) .

Validation: Mercury software (CCDC) visualizes packing motifs and quantifies interaction distances (e.g., H-bond lengths of 2.8–3.2 Å) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features are observed?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.3–1.4 ppm (ethyl ester triplet), δ 4.2–4.4 ppm (ester quartet), and δ 6.8–7.2 ppm (aromatic protons if substituted) confirm substituent positions .

- ¹³C NMR: Carbonyl (C=O) signals at ~165 ppm and nitrile (C≡N) at ~120 ppm .

- FT-IR: Stretching vibrations at 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (ester C=O), and 3350 cm⁻¹ (N–H) .

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z ~283 (calculated for C₉H₁₁ClN₄O₂) .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., nucleophilic substitution vs. oxidation) for this compound?

Methodological Answer:

Contradictory reactivity data often arise from varying substituent electronic effects or solvent polarity. Strategies include:

Controlled Reactivity Studies:

- Compare reaction outcomes using nucleophiles (e.g., amines) in polar aprotic (DMF) vs. protic (MeOH) solvents .

- Monitor intermediates via TLC or HPLC to track competing pathways (e.g., oxidation to carboxylates vs. substitution) .

Computational Modeling:

- DFT calculations (e.g., Gaussian) predict electrophilic centers: Cl at C4 is more susceptible to substitution than the cyanoethyl group .

Kinetic Analysis:

- Pseudo-first-order kinetics under varied pH/temperature to identify dominant mechanisms .

Advanced: How do substituents on the pyrazole ring influence biological activity, and what assays validate these effects?

Methodological Answer:

Substituent position and electronic properties modulate target binding. For example:

- Chlorine at C4: Enhances lipophilicity (logP ↑ by 0.5) and kinase inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for non-chlorinated analogs) .

- 2-Cyanoethyl at N1: Stabilizes H-bonds with enzyme active sites (e.g., COX-2) via nitrile interactions .

Validation Assays:

- Enzyme Inhibition: Fluorescence polarization assays with recombinant proteins (e.g., EGFR kinase) .

- Antimicrobial Activity: Microbroth dilution (MIC ≤ 16 µg/mL against S. aureus) .

Table 1: Substituent Effects on Biological Activity

| Substituent Position | Biological Target | Activity (IC₅₀/MIC) | Key Interaction | Reference |

|---|---|---|---|---|

| C4-Cl, N1-Cyanoethyl | COX-2 | 1.8 µM | H-bond with Tyr385 | |

| C4-Cl, N1-Methyl | EGFR Kinase | 5.3 µM | Hydrophobic pocket | |

| C4-H, N1-Cyanoethyl | S. aureus | 32 µg/mL | Membrane disruption |

Advanced: What computational tools and statistical methods are used to optimize synthesis or analyze structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding affinities to targets (e.g., COX-2) using PyMOL for visualization .

- Multivariate Analysis: PCA or PLS regression correlates substituent descriptors (Hammett σ, logP) with bioactivity .

- Reaction Optimization: DoE (Design of Experiments) identifies optimal conditions (e.g., 65°C, 0.1 M HCl) for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.